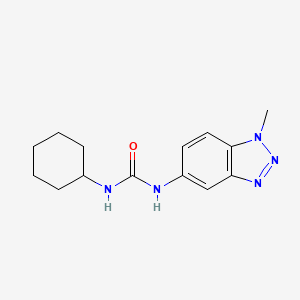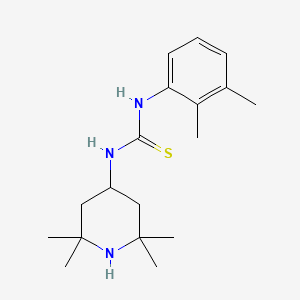
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-1, is a chemical compound that has been extensively studied for its potential applications in various fields of science. UVA-1 is a photostabilizer and antioxidant, which makes it a promising candidate for use in sunscreen formulations. Additionally, UVA-1 has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is in the field of sunscreen formulations. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a photostabilizer and antioxidant, which makes it an ideal candidate for use in sunscreen formulations. In addition, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood. However, it is believed that N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea exerts its photoprotective effects by scavenging free radicals and reactive oxygen species that are generated by UV radiation. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a potent antioxidant and can scavenge free radicals and reactive oxygen species. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its photostabilizing and antioxidant properties, which make it a promising candidate for use in sunscreen formulations. Additionally, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its limited solubility in water, which may make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea research. One potential direction is to further investigate its potential applications in sunscreen formulations. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its potential anti-inflammatory and anti-cancer properties. Finally, future research should focus on developing new synthetic methods for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea that may improve its solubility and make it more suitable for use in various applications.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2,3-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinone to form the intermediate N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea. This intermediate is then reacted with thiocyanic acid to form the final product, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a straightforward process, and the compound can be obtained in high yields.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-8-7-9-15(13(12)2)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAEWRPNJDFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

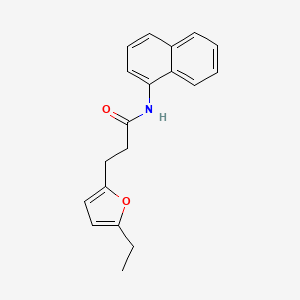
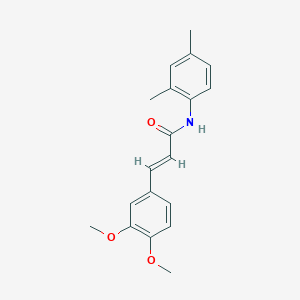
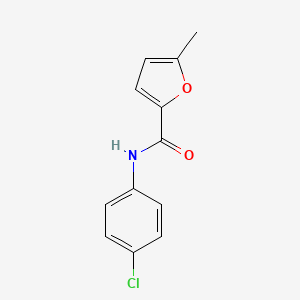
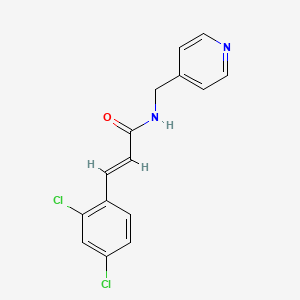
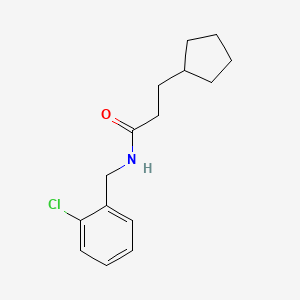

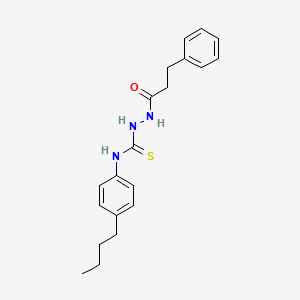
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
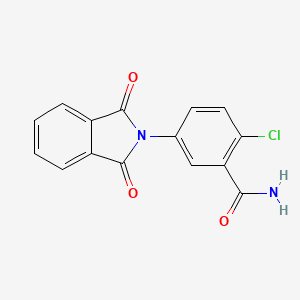
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)
